A-(4-Chlorophenyl)acrylophenone
Description
A-(4-Chlorophenyl)acrylophenone is a synthetic organic compound characterized by a propenone (acrylophenone) backbone substituted with a 4-chlorophenyl group. Structurally, it belongs to the α,β-unsaturated ketone family, where the conjugated system of the carbonyl and vinyl groups is critical for its electronic and bioactive properties. While the exact nomenclature may vary, its analogs are often studied for their pharmacological and material science applications. For instance, (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (4CPHPP), a structurally related compound, has been investigated using density functional theory (DFT) to elucidate its electronic and spectroscopic properties . The presence of the 4-chlorophenyl group enhances lipophilicity and influences intermolecular interactions, which are pivotal in biological systems .
Properties
Molecular Formula |
C15H11ClO |
|---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H11ClO/c1-11(12-7-9-14(16)10-8-12)15(17)13-5-3-2-4-6-13/h2-10H,1H2 |
InChI Key |
JCNDIKPMRXZJCF-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: A-(4-Chlorophenyl)acrylophenone can be synthesized through the Claisen-Schmidt condensation reaction between 4-chlorobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is typically carried out in an ethanol or methanol solvent at room temperature, followed by recrystallization to purify the product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction mixture is continuously monitored and controlled to maintain optimal conditions, and the final product is isolated through filtration and recrystallization .
Chemical Reactions Analysis
Types of Reactions: A-(4-Chlorophenyl)acrylophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of this compound with reducing agents like sodium borohydride or lithium aluminum hydride yields the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: 4-Chlorobenzoic acid.
Reduction: 4-Chlorophenylpropanol.
Substitution: 4-Chlorophenyl-substituted amines or thiols.
Scientific Research Applications
A-(4-Chlorophenyl)acrylophenone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of A-(4-Chlorophenyl)acrylophenone involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells . Additionally, the compound’s ability to undergo conjugate addition reactions with nucleophiles contributes to its biological activity .
Comparison with Similar Compounds
Chlorophenyl Positional Isomers
- 4-Chlorophenyl vs. 2-/3-Chlorophenyl Derivatives :
Compounds with 4-chlorophenyl substitutions (e.g., 5d in ) exhibit distinct bioactivity compared to their 2- or 3-chlorophenyl counterparts. For example, in anti-inflammatory assays, 4-chlorophenyl derivatives showed 35.97% edema inhibition, slightly higher than 2-chlorophenyl (36.00%) and 3-chlorophenyl (36.25%) analogs, suggesting that steric and electronic factors modulate activity .
Acrylophenone vs. Acetophenone Derivatives
- Mannich Bases with Acrylophenone Structures: Acetophenone-derived Mannich bases containing acrylophenone moieties (e.g., 1-aryl-2-dimethylaminomethyl-2-propen-1-one hydrochlorides) demonstrate antifungal activity, attributed to the α,β-unsaturated ketone system. This contrasts with non-conjugated acetophenone derivatives, which lack comparable bioactivity .
Physicochemical Properties
Anti-inflammatory Activity
4-Chlorophenyl-substituted compounds, such as derivative 5d, showed 35.97% inhibition of edema in carrageenan-induced rat paw edema models, comparable to phenylbutazone (standard drug). This highlights the role of the 4-chlorophenyl group in enhancing anti-inflammatory efficacy .
Antifungal Potential
Acrylophenone-containing Mannich bases exhibit antifungal properties due to their α,β-unsaturated ketone moiety, which may disrupt fungal membrane integrity. No direct data exists for this compound, but structural similarities suggest analogous mechanisms .
Environmental and Health Implications
This contrasts with therapeutic chlorophenyl compounds, emphasizing the dual role of chlorinated aromatics in pharmacology and toxicology.
Electronic and Spectroscopic Properties
DFT studies on 4CPHPP (a structural analog) revealed a planar geometry with a dipole moment of 4.2 Debye, indicating polar interactions. The HOMO-LUMO gap (~4.1 eV) suggests moderate reactivity, aligning with its observed stability in pharmacological assays . Comparatively, 3-(4-Chlorophenyl)acrylic acid exhibits a lower Log Kp (skin permeability) of -6.2 cm/s, reflecting reduced transdermal absorption relative to its acrylophenone analogs .
Key Research Findings and Contradictions
- Bioactivity vs. Toxicity : While 4-chlorophenyl derivatives show therapeutic promise (e.g., anti-inflammatory), their environmental persistence and association with breast cancer risk underscore the need for balanced design .
- Positional Isomerism: Minor changes in chlorine substitution (2-, 3-, or 4-position) yield significant differences in bioactivity, suggesting tailored synthesis for target applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
